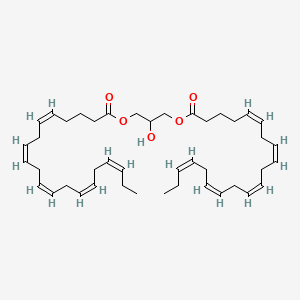

1,3-Dieicosapentaenoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,41,44H,3-4,9-10,15-16,21-22,27-28,33-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYVJIXIUGRAFF-LPEZNXMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(20:5n3/0:0/20:5n3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Potential Functions of 1,3-Dieicosapentaenoyl Glycerol as a Lipid Mediator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosapentaenoyl glycerol (B35011) (1,3-DEPG) is a diacylglycerol molecule comprised of a glycerol backbone with eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, esterified at the sn-1 and sn-3 positions. While direct research on 1,3-DEPG is limited, its structural components suggest a significant potential to function as a lipid mediator with unique signaling and metabolic properties. This technical guide consolidates the available information on the synthesis, metabolism, and potential signaling pathways of 1,3-DEPG, drawing inferences from studies on structurally related diacylglycerols (DAGs) and the known biological activities of EPA. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel lipid molecule.

Introduction

Lipid mediators are bioactive signaling molecules derived from fatty acids that play crucial roles in a myriad of physiological processes, including inflammation, immunity, and cellular communication. Diacylglycerols (DAGs) are a well-established class of lipid second messengers, most notably for their role in activating protein kinase C (PKC) isoforms. The specific fatty acid composition of DAGs can significantly influence their signaling properties and metabolic fate.

1,3-DEPG is of particular interest due to the presence of EPA, a fatty acid renowned for its anti-inflammatory properties and its role as a precursor to specialized pro-resolving mediators (SPMs), such as resolvins. Furthermore, the 1,3-diglyceride structure of 1,3-DEPG suggests a metabolic pathway that differs from the more common 1,2-diacylglycerols and triglycerides, potentially leading to reduced fat accumulation.

This guide will delve into the potential synthesis, metabolism, and signaling functions of 1,3-DEPG, providing a theoretical framework and practical methodologies for its investigation.

Synthesis and Metabolism

Enzymatic Synthesis

The synthesis of 1,3-DEPG can be achieved through the enzymatic esterification of glycerol with EPA. This method offers high specificity and avoids the use of harsh chemicals that could degrade the polyunsaturated fatty acids.

Caption: Enzymatic synthesis of 1,3-Dieicosapentaenoyl Glycerol.

Metabolism

The metabolism of 1,3-DEPG is anticipated to follow two primary routes:

-

Hydrolysis: Lipases can hydrolyze 1,3-DEPG to release glycerol and two molecules of EPA. The released EPA can then be incorporated into cell membranes or converted into various bioactive mediators, including pro-resolving resolvins of the E-series.

-

Distinct Acylglycerol Metabolism: Unlike 1,2-diacylglycerols which are primary precursors for triglyceride synthesis, 1,3-diacylglycerols are metabolized differently, potentially being transported to the liver for oxidation rather than storage in adipose tissue[1][2]. This could contribute to a reduction in body fat accumulation.

Potential Signaling Functions

The signaling functions of 1,3-DEPG are hypothesized to be mediated through two main mechanisms: direct activation of signaling proteins by the diacylglycerol structure and the downstream effects of its metabolic product, EPA.

Diacylglycerol-Mediated Signaling: Protein Kinase C Activation

Diacylglycerols are canonical activators of PKC isoforms. The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane, leading to its activation and the phosphorylation of downstream target proteins. The fatty acid composition of DAG is known to influence the specific PKC isoforms that are activated and the subsequent cellular response[3]. It is plausible that the two long-chain, polyunsaturated EPA molecules in 1,3-DEPG could confer a unique PKC isoform activation profile compared to DAGs containing saturated or monounsaturated fatty acids.

Caption: Hypothesized activation of Protein Kinase C by 1,3-DEPG.

EPA-Mediated Anti-Inflammatory Signaling

Upon hydrolysis, the released EPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipid mediators. Of particular importance are the E-series resolvins (e.g., Resolvin E1 and E2), which are potent specialized pro-resolving mediators with anti-inflammatory and pro-resolving activities.

Caption: EPA-mediated anti-inflammatory signaling pathway.

Quantitative Data

Direct quantitative data for 1,3-DEPG is not yet available. However, studies on the synergistic activation of PKC by DAGs and various fatty acids provide a basis for inferring its potential potency.

| Fatty Acid | Effect on PKC Activation (in the presence of DAG) | Reference |

| Arachidonic Acid (cis-unsaturated) | Synergistic activation | [4][5][6] |

| Oleic Acid (cis-unsaturated) | Synergistic activation | [4][5] |

| Linoleic Acid (cis-unsaturated) | Synergistic activation | [4][5] |

| Docosahexaenoic Acid (cis-unsaturated) | Synergistic activation | [4] |

| Palmitic Acid (saturated) | Inactive | [4] |

| Stearic Acid (saturated) | Inactive | [4] |

Based on these findings, it is highly probable that the EPA in 1,3-DEPG would contribute to a potent activation of PKC.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from methods for synthesizing polyunsaturated fatty acid-containing acylglycerols[7][8][9].

-

Reaction Setup: Combine glycerol and eicosapentaenoic acid (in a 1:2 molar ratio) in a reaction vessel.

-

Enzyme Addition: Add an immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei) to the mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 40-60°C) with continuous stirring under vacuum to remove water produced during the reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Once the reaction is complete, remove the enzyme by filtration. Purify the 1,3-DEPG from the reaction mixture using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure and purity of the synthesized 1,3-DEPG using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro PKC Activity Assay

This protocol is a generalized method based on commercially available kits and published procedures[1][10][11][12].

Caption: Experimental workflow for in vitro PKC activity assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a specific PKC substrate peptide, and the purified PKC enzyme.

-

Activation: Add the synthesized 1,3-DEPG (solubilized with phosphatidylserine) to the reaction mixture to activate the PKC.

-

Initiation: Start the kinase reaction by adding ATP, including a radiolabeled ATP ([γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

In Vitro Anti-Inflammatory Assay

This protocol outlines a general method for assessing the anti-inflammatory effects of 1,3-DEPG on cultured immune cells (e.g., macrophages)[2][13].

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in appropriate media.

-

Treatment: Treat the cells with 1,3-DEPG at various concentrations for a specified pre-incubation period.

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels in the 1,3-DEPG-treated groups to the LPS-only control group to determine the anti-inflammatory effect.

Conclusion

This compound represents a novel and promising lipid molecule with the potential to act as a multifaceted lipid mediator. Based on its constituent components, it is hypothesized to modulate cellular signaling through the activation of PKC and to exert anti-inflammatory and pro-resolving effects via the metabolic release of EPA. Furthermore, its 1,3-diacylglycerol structure may confer beneficial metabolic properties. The experimental protocols outlined in this guide provide a starting point for the systematic investigation of 1,3-DEPG's biological functions. Further research is warranted to elucidate the specific PKC isoform activation profile, the in vivo metabolic fate, and the full therapeutic potential of this intriguing lipid mediator.

References

- 1. abcam.com [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of acylglycerols from omega-3 fatty acids and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. abcam.com [abcam.com]

- 13. researchgate.net [researchgate.net]

The Crossroads of Lipid Metabolism: An In-Depth Technical Guide to 1,3-Diacylglycerol Biosynthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the cellular biosynthesis of 1,3-diacylglycerol (1,3-DAG), a key intermediate in lipid metabolism, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document elucidates the complex pathways leading to the formation of 1,3-DAG, offering a clear distinction from its more commonly studied isomer, 1,2-diacylglycerol, and provides detailed experimental methodologies for its investigation.

Diacylglycerols (DAGs) are pivotal molecules in cellular physiology, functioning as building blocks for larger lipids and as signaling molecules. While the role of sn-1,2-diacylglycerol as a second messenger in activating protein kinase C (PKC) is well-established, the biosynthetic origins and specific functions of its positional isomer, 1,3-diacylglycerol, have been less clear. This guide synthesizes current knowledge to illuminate the pathways of 1,3-DAG formation, its metabolic fate, and its distinct roles within the cell.

Core Biosynthetic Pathways of Diacylglycerols

The formation of diacylglycerols in mammalian cells primarily occurs through three main routes: the de novo synthesis pathway (Kennedy pathway), the hydrolysis of phospholipids (B1166683) by phospholipases, and the monoacylglycerol (MAG) pathway. The initial product of de novo synthesis and phospholipid hydrolysis is predominantly the sn-1,2-DAG isomer.

De Novo Synthesis: The Kennedy Pathway

The Kennedy pathway is the principal route for the de novo synthesis of glycerolipids. It begins with glycerol-3-phosphate (G3P), which undergoes sequential acylation at the sn-1 and sn-2 positions to form phosphatidic acid (PA). The dephosphorylation of PA by phosphatidic acid phosphatases (PAPs), such as the lipin family of enzymes, yields sn-1,2-diacylglycerol.[1][2][3][4]

Phospholipase C-Mediated Hydrolysis

Another major source of sn-1,2-DAG is the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[1][5] This reaction is a cornerstone of cellular signaling, as the generated sn-1,2-DAG acts as a potent activator of protein kinase C.[1][6][7]

Pathways Leading to 1,3-Diacylglycerol Formation

While the aforementioned pathways directly produce sn-1,2-DAG, the formation of 1,3-diacylglycerol in cells is understood to occur through distinct mechanisms, primarily involving triacylglycerol remodeling and the potential for acyl migration.

Triacylglycerol Hydrolysis by Adipose Triglyceride Lipase (ATGL)

A significant endogenous pathway for 1,3-DAG production is the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets. Adipose Triglyceride Lipase (ATGL) is a key enzyme in this process and exhibits a unique regioselectivity. In the absence of its co-activator, Comparative Gene Identification-58 (CGI-58), ATGL selectively hydrolyzes the fatty acid at the sn-2 position of the TAG molecule, directly yielding rac-1,3-DAG.[1] When activated by CGI-58, ATGL's activity expands to include the sn-1 position, producing sn-2,3-DAG in addition to rac-1,3-DAG.[1] This pathway positions 1,3-DAG as a crucial intermediate in the mobilization of stored fats.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

The monoacylglycerol acyltransferase (MGAT) pathway is particularly active in enterocytes for the absorption of dietary fats and is also present in other tissues like the liver and adipose tissue.[8][9][10] This pathway re-synthesizes DAG from 2-monoacylglycerol (2-MAG), a product of dietary TAG digestion. The acylation of 2-MAG by MGAT enzymes typically produces sn-1,2- and sn-2,3-DAG.[1] While not a direct route to 1,3-DAG, the substrates and intermediates of this pathway are central to overall DAG metabolism.

Acyl Migration: A Spontaneous Isomerization

Acyl migration is a spontaneous, entropically driven process where an acyl chain moves from one hydroxyl group of the glycerol (B35011) backbone to another.[11] This can lead to the isomerization of the kinetically favored sn-1,2-DAG to the thermodynamically more stable sn-1,3-DAG.[11][12][13] While this is a known chemical phenomenon, the physiological significance and rate of spontaneous acyl migration within the dynamic environment of cellular membranes are still areas of active investigation.[11][14]

Metabolic Fate of 1,3-Diacylglycerol

Once formed, 1,3-DAG is a substrate for diacylglycerol-O-acyltransferases (DGATs), enzymes that catalyze the final step in TAG synthesis. Interestingly, the two major DGAT isoforms exhibit different substrate preferences. DGAT1 preferentially utilizes sn-1,2-DAG, while DGAT2 shows a preference for rac-1,3-DAG.[1][15] This suggests that 1,3-DAG generated from TAG hydrolysis by ATGL can be efficiently re-esterified back into TAG by DGAT2, forming a futile cycle of TAG hydrolysis and re-synthesis on the surface of lipid droplets.[15]

Signaling Roles: A Tale of Two Isomers

The signaling functions of diacylglycerols are almost exclusively attributed to the sn-1,2 isomer, which specifically binds to and activates C1 domain-containing proteins, most notably protein kinase C (PKC).[1][6][7][16][17] In contrast, 1,3-DAG is considered to be biologically inactive in this signaling context and does not recruit DAG effector proteins to cellular membranes.[16][17]

Visualization of Biosynthetic Pathways

To aid in the understanding of these complex pathways, the following diagrams have been generated using the DOT language.

The Kennedy Pathway for de novo 1,2-DAG Synthesis

Caption: De novo synthesis of sn-1,2-diacylglycerol via the Kennedy pathway.

Formation of 1,3-DAG from Triacylglycerol Hydrolysis

Caption: ATGL-mediated hydrolysis of TAG to form rac-1,3-diacylglycerol.

Metabolic Fate of 1,2-DAG and 1,3-DAG Isomers

Caption: Differential metabolic fates of sn-1,2-DAG and rac-1,3-DAG.

Quantitative Data Summary

The relative abundance of 1,2- and 1,3-diacylglycerol isomers can vary depending on the tissue and metabolic state. Due to the central role of sn-1,2-DAG in de novo synthesis and signaling, it is often considered the more prevalent isomer in many cellular contexts. However, in tissues with high rates of TAG turnover, such as adipose tissue, the contribution of ATGL-mediated hydrolysis can lead to significant levels of 1,3-DAG.

| Parameter | Value/Observation | Cell/Tissue Type | Reference |

| DGAT1 Substrate Preference | Acylates sn-1,2-DAG and sn-1,3-DAG at a 4:1 ratio. | Mammalian | [15] |

| DGAT2 Substrate Preference | Acylates sn-1,3-DAG and sn-1,2-DAG at a 2.3:1 ratio. | Mammalian | [15] |

| ATGL Hydrolysis Product | Generates rac-1,3-DAG from TAG (in the absence of CGI-58). | Mammalian | [1] |

| PLC Hydrolysis Product | Generates exclusively sn-1,2-DAG from PIP2. | Mammalian | [1] |

| Kennedy Pathway Product | Synthesizes sn-1,2-DAG. | Mammalian | [1][2] |

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

Objective: To extract total lipids, including diacylglycerol isomers, from cultured mammalian cells.

Methodology:

-

Cell Harvesting: Aspirate culture medium and wash cells (~1 x 107) twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Sonicate the cell suspension on ice to ensure complete lysis.

-

Lipid Extraction (Bligh & Dyer Method):

-

To the 1 mL of sonicated sample, add 1.5 mL of methanol (B129727) and 2.5 mL of chloroform. Vortex thoroughly.

-

Add 2.25 mL of 1 M NaCl to the mixture to induce phase separation. Vortex again.

-

Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Wash the lower phase twice with a pre-equilibrated upper phase (a mixture of chloroform, methanol, and 1 M NaCl in the same proportions, allowed to separate).

-

-

Drying and Storage: Dry the extracted lipids under a stream of nitrogen gas. Resuspend the lipid film in a known volume of chloroform/methanol (1:1, v/v) for storage at -20°C or for immediate analysis.

Protocol 2: Separation and Quantification of DAG Isomers by LC-MS/MS

Objective: To separate and quantify 1,2- and 1,3-diacylglycerol species from a total lipid extract.

Methodology:

-

Internal Standard: Prior to extraction, spike the sample with a known amount of a non-endogenous DAG internal standard (e.g., 1,3-dipentadecanoyl-sn-glycerol).

-

Chromatographic Separation:

-

Use a reverse-phase C8 or C18 column for separation.

-

Employ a binary solvent gradient. For example:

-

Solvent A: 1.5 mM ammonium (B1175870) formate, 0.1% formic acid in water.

-

Solvent B: 2 mM ammonium formate, 0.15% formic acid in methanol.

-

-

Run a gradient from high aqueous to high organic content to elute the lipids based on their polarity.

-

-

Mass Spectrometry Detection:

-

Use electrospray ionization in positive ion mode (ESI+).

-

Monitor for the ammonium adducts of the DAG species ([M+NH4]+).

-

Use Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of different DAG species based on their precursor and characteristic product ions.

-

-

Data Analysis: Quantify the endogenous DAG species by comparing their peak areas to the peak area of the internal standard. A standard curve of known DAG concentrations should be run to ensure linearity and accuracy.

This technical guide provides a foundational understanding of the biosynthesis of 1,3-diacylglycerol. Further research into the regulation of these pathways and the precise physiological roles of 1,3-DAG will be crucial for developing novel therapeutic strategies for metabolic diseases.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. Diacylglycerols → Term [lifestyle.sustainability-directory.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the transbilayer movement of diacylglycerol in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Interaction of 1,3-Dieicosapentaenoyl Glycerol with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosapentaenoyl glycerol (B35011) (1,3-DEPG) is a diacylglycerol (DAG) molecule featuring two eicosapentaenoic acid (EPA) chains. As a structural analog of endogenous signaling lipids, 1,3-DEPG is of significant interest for its potential to modulate cell membrane properties and influence cellular signaling cascades. This technical guide provides a comprehensive overview of the core principles governing the interaction of 1,3-DEPG with cell membranes, drawing upon established biophysical and cell biology research. It details the effects of polyunsaturated diacylglycerols on membrane structure and function, outlines key experimental protocols for investigation, and presents relevant quantitative data from studies on analogous molecules to serve as a predictive framework for the behavior of 1,3-DEPG.

Introduction: The Role of Diacylglycerols in Cellular Membranes

Diacylglycerols are critical lipid molecules that reside within the hydrophobic core of the cell membrane. They are key second messengers in a multitude of signal transduction pathways, most notably as activators of Protein Kinase C (PKC) isoforms. The structure of a DAG, particularly the composition of its fatty acid chains, dictates its biophysical influence on the membrane and its efficacy in activating downstream signaling proteins. 1,3-DEPG, with its two polyunsaturated EPA chains, is predicted to have distinct effects on membrane fluidity, lipid packing, and the formation of lipid microdomains.

Biophysical Interactions of 1,3-DEPG with the Cell Membrane

While direct quantitative data for 1,3-DEPG is limited, studies on structurally similar polyunsaturated diacylglycerols (PUFA-DAGs) provide significant insights into its expected behavior.

Effects on Membrane Structure and Fluidity

Molecular dynamics simulations of diacylglycerols with unsaturated acyl chains in a phosphatidylcholine (POPC) membrane have shown that these molecules can induce a "condensing effect," leading to a decrease in the area-per-lipid and an increase in acyl chain order and bilayer thickness[1][2]. However, paradoxically, the presence of unsaturated chains also leads to a larger spacing between the headgroups of neighboring phospholipids[1]. This increased headgroup spacing is hypothesized to be a crucial factor in the activation of membrane-associated enzymes like PKC[1][2].

Given that 1,3-DEPG contains two highly unsaturated EPA chains, it is anticipated to significantly influence membrane fluidity. Studies on EPA itself have shown that it can reduce membrane fluidity in certain contexts[3]. The presence of the bulky, kinked EPA chains in 1,3-DEPG is likely to disrupt the ordered packing of saturated acyl chains in the lipid bilayer, leading to localized increases in fluidity and alterations in membrane elasticity[4].

Table 1: Predicted Qualitative Effects of 1,3-DEPG on Membrane Biophysical Properties

| Property | Predicted Effect of 1,3-DEPG | Rationale |

| Membrane Fluidity | Localized increase | Disruption of ordered lipid packing by polyunsaturated EPA chains[3][4]. |

| Lipid Packing | Decrease in acyl chain order | Kinked structure of EPA chains prevents tight packing[1]. |

| Bilayer Thickness | Potential for increase | Condensing effect observed with other unsaturated DAGs[1][2]. |

| Phospholipid Headgroup Spacing | Increase | A key feature of unsaturated DAGs, facilitating protein interactions[1][2]. |

| Lateral Diffusion of Lipids | Potential for decrease | Unsaturated DAGs have been shown to slow lateral diffusion[1]. |

Cellular Signaling Implications: Activation of Protein Kinase C

A primary function of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes. The specific structure of the DAG molecule can influence which PKC isoforms are activated and to what extent.

A study by Khan et al. investigated the ability of various synthetic DAGs, including 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG), a structural analogue of 1,3-DEPG, to activate different PKC isoforms in vitro[5]. The results of this study provide the most direct available quantitative insight into the potential signaling activity of 1,3-DEPG.

Table 2: Comparative Activation of PKC Isoforms by Diacylglycerol Analogues

| PKC Isoform | Relative Activation by SEG (EPA-containing DAG) | Relative Activation by SAG (Arachidonic Acid-containing DAG) |

| PKC α | Lower | Higher |

| PKC βI | Higher | Lower |

| PKC γ | No significant difference | No significant difference |

| PKC δ | Lower | Higher |

| PKC ε | Additive effect with SAG | Additive effect with SEG |

Data adapted from Khan et al.[5]. The study used 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) and 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). Activation is presented in relative terms as reported in the study.

These findings suggest that the EPA-containing DAG analogue has a degree of selectivity in its activation of PKC isoforms, with a preference for PKC βI over PKC α and δ when compared to an arachidonic acid-containing DAG[5]. It is plausible that 1,3-DEPG would exhibit a similar activation profile.

Experimental Protocols

Investigating the interaction of 1,3-DEPG with cell membranes requires a combination of biophysical and cell-based assays. The following sections detail generalized protocols that can be adapted for the specific study of 1,3-DEPG.

Preparation of Small Unilamellar Vesicles (SUVs) containing 1,3-DEPG

This protocol describes the preparation of model membranes for use in biophysical assays.

Materials:

-

1,3-Dieicosapentaenoyl glycerol (1,3-DEPG)

-

Matrix lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Nitrogen gas stream

-

Vacuum desiccator

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired amounts of POPC and 1,3-DEPG in chloroform to achieve the target molar ratio.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the lipid film. The final lipid concentration is typically 1-5 mg/mL.

-

Vortex the vial vigorously for several minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This process forces the lipids through the membrane pores, resulting in the formation of SUVs with a relatively uniform size distribution.

-

-

Characterization:

-

The size distribution of the prepared SUVs can be determined by Dynamic Light Scattering (DLS).

-

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method assesses changes in membrane fluidity upon incorporation of 1,3-DEPG.

Materials:

-

SUVs with and without 1,3-DEPG (prepared as in 4.1)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Spectrofluorometer with polarization filters

Procedure:

-

Probe Incorporation:

-

Incubate the SUV suspension with a small aliquot of DPH solution (in a suitable solvent like THF or ethanol) at a molar ratio of approximately 1:300 (probe:lipid).

-

Allow the probe to incorporate into the lipid bilayers by incubating in the dark at room temperature for at least 30 minutes.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Rotate the excitation polarizer to the horizontal position and measure the fluorescence intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

-

-

Calculation:

-

Calculate the grating correction factor (G factor): G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

A decrease in the anisotropy value indicates an increase in membrane fluidity.

-

Protein Kinase C (PKC) Activity Assay

This assay determines the ability of 1,3-DEPG to activate PKC.

Materials:

-

Recombinant PKC isoform of interest

-

This compound (1,3-DEPG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)

-

[γ-³²P]ATP or a fluorescence-based kinase assay kit

-

Kinase reaction buffer (containing ATP, MgCl₂, and CaCl₂)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Lipid Vesicle Preparation:

-

Prepare small unilamellar vesicles containing PS and varying concentrations of 1,3-DEPG as described in section 4.1.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, the PKC substrate peptide, and the prepared lipid vesicles.

-

Initiate the reaction by adding the recombinant PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Alternatively, use a commercial fluorescence-based PKC assay kit and follow the manufacturer's instructions for detection.

-

-

Data Analysis:

-

Plot the PKC activity (e.g., in pmol of phosphate (B84403) incorporated per minute) as a function of the 1,3-DEPG concentration to determine the dose-response relationship.

-

Conclusion

This compound is poised to be a significant modulator of cell membrane biophysics and cellular signaling. Based on the behavior of analogous polyunsaturated diacylglycerols, 1,3-DEPG is expected to alter membrane fluidity, increase phospholipid headgroup spacing, and selectively activate specific Protein Kinase C isoforms. The experimental protocols detailed in this guide provide a robust framework for the quantitative investigation of these interactions. Further research, particularly employing advanced techniques such as solid-state NMR and isothermal titration calorimetry, will be invaluable in elucidating the precise thermodynamic and kinetic parameters of 1,3-DEPG's engagement with cell membranes and its associated proteins. Such knowledge will be instrumental for its potential application in drug development and as a tool to dissect the complexities of lipid-mediated signaling.

References

- 1. Alteration of lipid membrane structure and dynamics by diacylglycerols with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - American Chemical Society - Figshare [acs.figshare.com]

- 3. Eicosapentaenoic acid reduces membrane fluidity, inhibits cholesterol domain formation, and normalizes bilayer width in atherosclerotic-like model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EPA and DHA differentially modulate membrane elasticity in the presence of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of 1,3-Dieicosapentaenoyl Glycerol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 1,3-dieicosapentaenoyl glycerol (B35011) (1,3-DEPA), a specific diacylglycerol containing the omega-3 fatty acid eicosapentaenoic acid (EPA) at the sn-1 and sn-3 positions. The synthesis is achieved through the direct esterification of glycerol with EPA using a 1,3-specific immobilized lipase (B570770) in a solvent-free system. This method offers high selectivity and is conducted under mild reaction conditions, making it an advantageous alternative to chemical synthesis. This note also includes protocols for the purification of 1,3-DEPA and outlines relevant signaling pathways associated with its bioactive component, EPA.

Introduction

Diacylglycerols (DAGs), particularly those containing polyunsaturated fatty acids (PUFAs) like EPA, are of significant interest in the pharmaceutical and nutraceutical industries. 1,3-diacylglycerols are known for their unique metabolic properties and potential health benefits. Enzymatic synthesis using 1,3-specific lipases is the preferred method for producing structured lipids like 1,3-DEPA, as it avoids the harsh conditions and lack of specificity associated with chemical synthesis. This protocol details a robust and efficient enzymatic approach for the production and purification of high-purity 1,3-DEPA.

Data Presentation

The efficiency of the enzymatic synthesis of various 1,3-diacylglycerols is summarized in the table below. The data highlights the achievable product content in the reaction mixture and the purity levels after purification.

| 1,3-Diacylglycerol | Fatty Acid Substrate | Enzyme | Max. Content in Reaction Mixture (%) | Purity After Purification (%) | Reference |

| 1,3-Dieicosapentaenoyl glycerol | Eicosapentaenoic Acid | Lipozyme RM IM | 71.7 | >95 (expected) | [1] |

| 1,3-Dilinolein | Linoleic Acid | Lipozyme RM IM | 74.3 | Not specified | [1] |

| 1,3-Dicaprylin | Caprylic Acid | Lipozyme RM IM | 84.6 | 98.5 | [1][2] |

| 1,3-Dicaprin | Capric Acid | Lipozyme RM IM | 84.4 | 99.2 | [1][2] |

| 1,3-Dilaurin | Lauric Acid | Lipozyme RM IM | 80.3 | 99.1 | [2][3] |

| 1,3-Dipalmitin | Palmitic Acid | Lipozyme RM IM | Not specified | 99.5 | [3] |

| 1,3-Distearin | Stearic Acid | Lipozyme RM IM | Not specified | 99.4 | [3] |

Experimental Protocols

Materials

-

Glycerol (purity >99%)

-

Eicosapentaenoic acid (EPA), free fatty acid form (purity >97%)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei or Novozym® 435 from Candida antarctica)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Solvents: n-hexane, ethyl acetate (B1210297), petroleum ether, methanol (B129727) (analytical or HPLC grade)

-

Molecular sieves (optional, for solvent drying)

Equipment

-

50 mL pear-shaped flask or similar reaction vessel

-

Water bath with temperature control

-

Vacuum pump and vacuum gauge

-

Magnetic stirrer

-

Rotary evaporator

-

Glass column for chromatography

-

Filtration apparatus

-

Analytical balance

Synthesis of this compound

This protocol is adapted from established methods for the direct esterification of glycerol in a solvent-free system.[1][2][3]

-

Reactant Preparation : In a 50 mL pear-shaped flask, combine glycerol (10 mmol) and eicosapentaenoic acid (20 mmol). The molar ratio of glycerol to EPA should be 1:2.

-

Enzyme Addition : Add the immobilized lipase, corresponding to 5% of the total weight of the reactants. For example, if you have approximately 0.92 g of glycerol and 6.04 g of EPA (total ~6.96 g), add 0.35 g of lipase.

-

Reaction Setup : Place the flask in a water bath equipped with a magnetic stirrer. The optimal temperature for lipases is typically between 40°C and 60°C; a starting temperature of 50°C is recommended.[3]

-

Initiation of Reaction : Connect the flask to a vacuum pump and apply a vacuum of approximately 4 mm Hg. This is crucial for removing the water produced during the esterification, which drives the reaction equilibrium towards product formation.

-

Reaction Monitoring : Let the reaction proceed for 3 to 8 hours. The progress can be monitored by taking small aliquots of the reaction mixture and analyzing the free fatty acid content by titration or the composition of acylglycerols by HPLC or TLC. A maximal content of 71.7% for 1,3-DEPA in the reaction mixture has been reported under similar conditions.[1]

-

Termination of Reaction : Once the reaction has reached the desired conversion, stop the stirring and heating, and release the vacuum.

-

Enzyme Recovery : Remove the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a non-polar solvent like petroleum ether, dried, and potentially reused.

Purification of this compound

As 1,3-DEPA is a liquid, purification is best achieved using silica gel column chromatography.[2]

-

Sample Preparation : Dissolve the crude reaction mixture (after enzyme removal) in a small volume of the initial chromatography mobile phase (e.g., n-hexane).

-

Column Packing : Pack a glass column with silica gel slurried in n-hexane.

-

Loading : Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution : Elute the column with a solvent system of increasing polarity. A common solvent system for separating lipids is a gradient of n-hexane and ethyl acetate.

-

Start with 100% n-hexane to elute any unreacted fatty acid esters (if applicable) and triglycerides.

-

Gradually increase the proportion of ethyl acetate (e.g., to a 9:1 or 8:2 hexane:ethyl acetate ratio) to elute the diacylglycerols. The 1,3-isomer typically elutes before the 1,2-isomer.

-

Finally, a more polar solvent mixture may be used to elute any remaining monoacylglycerols and glycerol.

-

-

Fraction Collection and Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing pure 1,3-DEPA.

-

Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

The overall process for the synthesis and purification of 1,3-DEPA is outlined in the following workflow diagram.

Caption: Workflow for the enzymatic synthesis and purification of 1,3-DEPA.

Signaling Pathways of Eicosapentaenoic Acid (EPA)

The biological activity of 1,3-DEPA is primarily attributed to the presence of EPA. EPA is a precursor to a variety of signaling molecules and can influence cellular processes through various pathways.

1. Eicosanoid Synthesis Pathway

EPA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory or less inflammatory eicosanoids.

Caption: Metabolic pathway of EPA to produce 3-series prostaglandins and 5-series leukotrienes.

2. GPR120-Mediated Anti-Inflammatory Signaling

EPA can activate G protein-coupled receptor 120 (GPR120), initiating a signaling cascade that ultimately inhibits inflammatory responses, for example in macrophages.

Caption: EPA-mediated anti-inflammatory signaling through the GPR120 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Structured Triglycerides from 1,3-Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the synthesis of structured triglycerides (STs) starting from 1,3-diacylglycerols (1,3-DAGs). Structured triglycerides, with their defined fatty acid composition and positional distribution on the glycerol (B35011) backbone, offer unique nutritional and therapeutic properties, making them valuable in the development of functional foods and drug delivery systems.[1][2][3][4][5][6] This document outlines the prevalent enzymatic methods, key experimental parameters, and analytical techniques for successful synthesis and characterization.

Introduction to Structured Triglycerides

Structured triglycerides are triacylglycerols that have been modified from their natural form to alter the composition and/or the positional distribution of fatty acids on the glycerol backbone.[7] A common and highly valuable class of STs are the MLM-type (Medium-Long-Medium), where medium-chain fatty acids (MCFAs) are located at the sn-1 and sn-3 positions, and a long-chain fatty acid (LCFA) is at the sn-2 position.[7] This specific arrangement can lead to altered metabolic fates, offering benefits such as reduced caloric intake and improved absorption of essential fatty acids.[4][6] The synthesis of STs from 1,3-diacylglycerols is a targeted approach to achieve this desired molecular structure.

Synthesis Strategies

The most common and efficient method for synthesizing STs from 1,3-DAGs is through enzymatic catalysis, primarily using lipases.[2][8][9] Lipases offer high specificity and operate under mild reaction conditions, minimizing the formation of unwanted byproducts.[1][8] The general principle involves the esterification of a selected fatty acid to the free sn-2 position of a 1,3-DAG molecule.

Key Synthesis Pathway: Two-Step Enzymatic Reaction

A widely employed strategy for producing STs, particularly of the MLM type, is a two-step enzymatic process.[7][10][11]

-

Step 1: Synthesis or Provision of 1,3-Diacylglycerols. The starting material, 1,3-DAG, can be synthesized through the direct esterification of glycerol with fatty acids or by the glycerolysis of triglycerides.[1][12][13][14][15][16] For instance, 1,3-diacylglycerols can be synthesized by the direct esterification of glycerol with free fatty acids in a solvent-free system, achieving high yields of products like 1,3-dicaprylin (84.6%) and 1,3-dicaprin (84.4%).[13]

-

Step 2: Esterification at the sn-2 Position. The 1,3-DAG is then esterified with a specific fatty acid (or its ester) at the sn-2 position. This reaction is catalyzed by a lipase (B570770) that can facilitate this specific acylation.[9][17] The choice of lipase is critical to ensure high yield and prevent acyl migration, which would lead to a mixture of isomers.[9][18]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the literature. Researchers should optimize these conditions for their specific substrates and desired product.

Protocol 1: Enzymatic Synthesis of 1,3-Diacylglycerols via Direct Esterification

This protocol describes the synthesis of 1,3-DAGs from glycerol and free fatty acids.

Materials:

-

Glycerol

-

Saturated fatty acid (e.g., lauric acid, caprylic acid)[12][13]

-

Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)[12][15]

-

Reaction vessel (e.g., 50 mL pear-shaped flask)

-

Water bath with temperature control

-

Vacuum system

-

Magnetic stirrer

Procedure:

-

Combine glycerol and the fatty acid in the reaction vessel. A typical molar ratio is 1:2 (glycerol:fatty acid).[12]

-

Add the immobilized lipase to the mixture. The enzyme load is typically around 5% (w/w) of the total reactants.[12]

-

Heat the mixture to the desired reaction temperature (e.g., 50°C for lauric acid) in a water bath with constant stirring.[12]

-

Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the esterification, which drives the reaction towards product formation.[12][13]

-

Allow the reaction to proceed for a set time (e.g., 3 hours), with periodic sampling to monitor the progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

-

Upon completion, stop the reaction by filtering out the immobilized enzyme.

-

The resulting product mixture will contain 1,3-DAG, along with monoacylglycerols (MAGs), unreacted fatty acids, and some 1,2-DAG due to acyl migration.[12] Further purification is necessary to isolate the 1,3-DAG.

Protocol 2: Lipase-Catalyzed Synthesis of Structured Triglycerides from 1,3-Diacylglycerols

This protocol outlines the esterification of a fatty acid to the sn-2 position of a pre-synthesized or commercially available 1,3-DAG.

Materials:

-

1,3-Diacylglycerol (e.g., sn-1,3-dilaurin or -dicaprylin)[9]

-

Fatty acid or fatty acid vinyl ester (e.g., oleic acid or its vinyl ester)[9]

-

Immobilized lipase with appropriate fatty acid specificity (e.g., immobilized lipase from Burkholderia cepacia)[9]

-

Organic solvent (e.g., n-hexane) or a solvent-free system[9]

-

Reaction vessel

-

Shaking incubator or stirred reactor with temperature control

-

Reduced pressure system (for solvent-free reactions)[9]

Procedure:

-

Dissolve the 1,3-diacylglycerol and the acyl donor (fatty acid or its vinyl ester) in the chosen solvent (if applicable) in the reaction vessel. The molar ratio of 1,3-DAG to the acyl donor can be optimized, but a 1:1 or a slight excess of the acyl donor is a common starting point.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 60°C) with agitation.[9]

-

If conducting a solvent-free reaction, apply reduced pressure to remove any water formed.[9]

-

Monitor the reaction progress over time (e.g., 24 hours) by analyzing the composition of the reaction mixture.[19]

-

Once the desired conversion is achieved, terminate the reaction by removing the enzyme via filtration.

-

The crude product will contain the target structured triglyceride, unreacted starting materials, and potential byproducts. This mixture will require purification.

Protocol 3: Purification and Analysis of Structured Triglycerides

Purification:

-

Molecular Distillation: This technique is effective for separating the desired structured triglycerides from more volatile components like free fatty acids and monoacylglycerols.[19]

-

Crystallization: Low-temperature crystallization can be used to separate different triglyceride fractions based on their melting points.

-

Column Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with silica (B1680970) gel can be used for high-purity isolation.[20][21]

Analysis:

-

Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID): Used for quantifying the relative amounts of triglycerides, diacylglycerols, monoacylglycerols, and free fatty acids in the product mixture.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying different triglyceride species.[20]

-

Gas Chromatography (GC): After transesterification of the triglycerides to fatty acid methyl esters (FAMEs), GC is used to determine the overall fatty acid composition of the product.

-

Regiospecific Analysis: To confirm the positional distribution of fatty acids, enzymatic hydrolysis using a sn-1,3 specific lipase (like pancreatic lipase) is performed. The resulting 2-monoacylglycerols are then analyzed by GC to determine the fatty acid at the sn-2 position.[9][22]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of structured triglycerides, highlighting the effects of different reaction parameters.

Table 1: Yields of Structured Triglycerides under Different Enzymatic Conditions

| 1,3-Diacylglycerol | Acyl Donor | Lipase | Solvent | Temperature (°C) | Reaction Time (h) | Yield of ST (mol%) | Reference |

| sn-1,3-dicaprylin | Oleic acid vinyl ester | Burkholderia cepacia (Amano PS-D) | n-hexane | 60 | - | 87 | [9] |

| sn-1,3-dilaurin | Oleic acid vinyl ester | Burkholderia cepacia (Amano PS-D) | n-hexane | 60 | - | 78 | [9] |

| sn-1,3-dicaprylin | Oleic acid | Burkholderia cepacia (Amano PS-D) | n-hexane | 60 | - | <20 | [9] |

| sn-1,3-dicaprylin | Oleic acid | Burkholderia cepacia (Amano PS-D) | Solvent-free | 60 | - | >50 | [9] |

| 2-monopalmitin | Oleic acid | Rhizomucor miehei | - | - | - | 72 | [17] |

Table 2: Influence of Reaction Parameters on Medium- and Long-Chain Triacylglycerol (MLCT) Synthesis

| Lipase | Substrate Molar Ratio (FAMEs:Triacetin) | Temperature (°C) | Enzyme Load (%) | Conversion of FAMEs (%) | Reference |

| Novozyme 435 | 3:1 | 50 | 4 | 82.4 | [19] |

Table 3: Synthesis of 1,3-Diacylglycerols via Direct Esterification

| Fatty Acid | Reaction Time (h) | 1,3-DAG Content in Mixture (%) | Reference |

| Caprylic Acid | - | 84.6 | [13] |

| Capric Acid | - | 84.4 | [13] |

| Lauric Acid | - | 67.4 | [13] |

| Linoleic Acid | - | 74.3 | [13] |

| Oleic Acid | - | 61.1 | [13] |

Visualizations

Experimental Workflow for Structured Triglyceride Synthesis

Caption: Workflow for the two-step synthesis of structured triglycerides.

Lipase-Catalyzed Esterification Mechanism

Caption: Simplified mechanism of lipase-catalyzed esterification.

Conclusion

The synthesis of structured triglycerides from 1,3-diacylglycerols is a highly effective method for producing lipids with tailored nutritional and physicochemical properties. Enzymatic approaches, particularly two-step reactions involving specific lipases, offer a high degree of control over the final product structure. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and optimize their own synthesis strategies for novel structured lipids with applications in functional foods, specialized nutrition, and as excipients in drug delivery systems.[3][23][24]

References

- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]

- 3. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]

- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Parameters affecting diacylglycerol formation during the production of specific-structured lipids by lipase-catalyzed interesterification | Semantic Scholar [semanticscholar.org]

- 19. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. First membrane-based separation and purification of triglycerides and fatty acids - UNIVERSITY OF IOWA [portal.nifa.usda.gov]

- 22. aocs.org [aocs.org]

- 23. Medium and long-chain structured triacylglycerol enhances vitamin D bioavailability in an emulsion-based delivery system: combination of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 1,3-Diacylglycerol using Lipozyme RM IM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 1,3-diacylglycerol (1,3-DAG) using the immobilized 1,3-regiospecific lipase (B570770), Lipozyme RM IM. This enzyme, derived from Rhizomucor miehei, is a robust and highly selective biocatalyst for producing structured lipids. 1,3-DAG is of significant interest in the food and pharmaceutical industries due to its unique physiological properties, including its potential to reduce body weight and visceral fat accumulation.

This document outlines detailed experimental protocols for 1,3-DAG synthesis via direct esterification and glycerolysis, summarizes key quantitative data from various studies, and includes visual diagrams to illustrate the experimental workflow and enzymatic mechanism.

Data Presentation: Synthesis of 1,3-Diacylglycerol with Lipozyme RM IM

The following tables summarize the reaction conditions and outcomes for 1,3-DAG synthesis using Lipozyme RM IM through two primary methods: direct esterification of fatty acids and glycerol (B35011), and glycerolysis of triacylglycerols.

Table 1: 1,3-Diacylglycerol Synthesis via Direct Esterification

| Fatty Acid | Substrate Molar Ratio (Fatty Acid:Glycerol) | Enzyme Load (wt%) | Temperature (°C) | Reaction Time (h) | System Conditions | 1,3-DAG Content (%) | Fatty Acid Conversion (%) | Reference |

| Oleic Acid | 2:1 | 6 | 65 | 2 | 0.01 MPa vacuum, 200 rpm | Not specified | Not specified | [1][2] |

| Lauric Acid | 2:1 | 5 | 50 | 3 | 4 mm Hg vacuum | 80.3 | 95.3 | [3] |

| Linoleic Acid | 0.5:1 | Not specified | 65 | Continuous (10 days) | Packed-bed reactor, 1.2 mL/min flow rate | Optimized | Optimized | [4] |

| Oleic & Linoleic Acids | 2:1 | Not specified | 50 | Not specified | 1 mm Hg vacuum | 84 (yield) | Not specified | [5] |

Table 2: 1,3-Diacylglycerol Synthesis via Glycerolysis

| Oil/Fat Source | Substrate Molar Ratio (Oil:Glycerol) | Enzyme Load (wt%) | Temperature (°C) | Reaction Time (h) | 1,3-DAG Content (%) | TAG Conversion (%) | Reference |

| Lard | 1:1 | 14 | 65 (2h) then 45 (8h) | 10 | Not specified | 76.26 | [6][7] |

| Olive Oil | 1:2 | 1.0 | 60 | 24 | ~44.71 | Not specified | [8] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and purification of 1,3-DAG using Lipozyme RM IM.

Protocol 1: Synthesis of 1,3-Diacylglycerol via Direct Esterification

This protocol is based on the direct esterification of a fatty acid with glycerol in a solvent-free system.

Materials:

-

Lipozyme RM IM (immobilized Rhizomucor miehei lipase)

-

Fatty acid (e.g., oleic acid, lauric acid)

-

Glycerol

-

Reaction vessel (e.g., stirred tank reactor) equipped with temperature control, mechanical stirring, and a vacuum system.

Procedure:

-

Substrate Preparation: Add the fatty acid and glycerol to the reaction vessel at the desired molar ratio (e.g., 2:1 fatty acid to glycerol).[1][3]

-

Enzyme Addition: Introduce Lipozyme RM IM to the mixture. The enzyme loading is typically between 5-6% by weight of the total substrates.[1][3]

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature, generally between 50°C and 65°C.[1][3]

-

Apply a vacuum (e.g., 0.01 MPa or 4 mm Hg) to the system to continuously remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[1][3]

-

Maintain constant stirring (e.g., 200 rpm) to ensure proper mixing and mass transfer.[1]

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition (fatty acid conversion, 1,3-DAG content) using methods such as High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion or 1,3-DAG content is achieved (typically within 2-3 hours), stop the reaction by cooling the mixture and separating the immobilized enzyme.[1][3]

-

Enzyme Recovery: The immobilized Lipozyme RM IM can be recovered by filtration for reuse in subsequent batches.[3] Studies have shown that it can retain over 80% of its original activity after 10 consecutive batches.[3]

Protocol 2: Synthesis of 1,3-Diacylglycerol via Glycerolysis

This protocol describes the synthesis of 1,3-DAG through the glycerolysis of a triacylglycerol (TAG) source like lard or vegetable oil.

Materials:

-

Lipozyme RM IM

-

Triacylglycerol source (e.g., lard, olive oil)

-

Glycerol

-

Reaction vessel with temperature control and stirring.

Procedure:

-

Substrate Mixture: Combine the oil/fat and glycerol in the reaction vessel at a specific molar ratio (e.g., 1:1 or 1:2 oil to glycerol).[6][8]

-

Enzyme Addition: Add Lipozyme RM IM to the reaction mixture. The amount of enzyme can vary, for instance, 14% by weight of the lard.[6]

-

Reaction Conditions:

-

The reaction temperature is a critical parameter. A two-step temperature profile can be employed, for example, incubating at 65°C for 2 hours and then at 45°C for 8 hours for the glycerolysis of lard.[6] For olive oil, a constant temperature of 60°C has been used.[8]

-

Ensure continuous and vigorous stirring (e.g., 500 rpm) to overcome the immiscibility of the oil and glycerol phases.[6]

-

-

Monitoring and Termination: Similar to the esterification protocol, monitor the reaction progress via HPLC to determine the content of TAG, DAG, and monoacylglycerols (MAG). Terminate the reaction upon reaching the desired product composition.

-

Enzyme Separation: Separate the immobilized enzyme from the product mixture by filtration.

Protocol 3: Purification of 1,3-Diacylglycerol

The crude product from the synthesis reaction will contain unreacted substrates (fatty acids/TAGs, glycerol), by-products (MAGs, 1,2-DAG), and the target 1,3-DAG. Purification is essential to obtain a high-purity product.

A. Molecular Distillation: This technique is effective for separating components based on their molecular weight and volatility.

-

First Stage: A first pass can be performed at a lower temperature (e.g., 170-190°C) to remove free fatty acids and MAGs.[9]

-

Second Stage: A subsequent pass at a higher temperature can be used to distill and collect the 1,3-DAG fraction, leaving the heavier TAGs as the residue.

B. Solvent Fractionation: This method leverages the differential solubility of the components in a solvent at a specific temperature.

-

Dissolution: Dissolve the crude product in a suitable solvent like hexane. A common ratio is 1:40 (w/v) of residue to hexane.[9]

-

Heating and Cooling: Heat the mixture (e.g., to 60°C) to ensure complete dissolution and then cool it down to a specific temperature (e.g., 25°C) to induce crystallization.[9]

-

Crystallization: Maintain the temperature for an extended period (e.g., 2 days) to allow for the selective crystallization of 1,3-DAG.[9]

-

Separation: Separate the crystallized 1,3-DAG (stearin fraction) from the solvent containing the more soluble components.[9]

C. Column Chromatography: For smaller-scale purifications or to achieve very high purity, silica (B1680970) gel column chromatography can be employed.

-

Sample Loading: Dissolve the crude product in a non-polar solvent mixture (e.g., n-hexane and diethyl ether, 1:1 v/v) and load it onto a silica gel column.[3]

-

Elution: Elute the column with a suitable solvent system to separate the different acylglycerols.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

Caption: Experimental workflow for 1,3-DAG synthesis and purification.

Caption: Enzymatic mechanism of Lipozyme RM IM in 1,3-DAG synthesis.

References

- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]

- 2. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solvent-Free Synthesis of Polyunsaturated 1,3-Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvent-free enzymatic synthesis of polyunsaturated 1,3-diacylglycerols (1,3-DAGs). This methodology offers an environmentally friendly and efficient alternative to traditional chemical synthesis, yielding high-purity products with potential applications in the pharmaceutical, nutraceutical, and food industries.

Introduction

1,3-diacylglycerols are structural lipids that serve as important intermediates in various metabolic pathways. Polyunsaturated 1,3-DAGs, in particular, are of significant interest due to the physiological benefits of polyunsaturated fatty acids (PUFAs), such as omega-3 and omega-6 fatty acids. The solvent-free enzymatic synthesis of these molecules, primarily through the direct esterification of glycerol (B35011) with PUFAs using 1,3-specific lipases, is a green and effective production method.[1] This approach minimizes the use of hazardous organic solvents, simplifies downstream processing, and provides high selectivity, reducing the formation of unwanted byproducts.[2]

Key Applications

-

Drug Delivery: Polyunsaturated 1,3-DAGs can be utilized as building blocks for the synthesis of structured lipids, which can enhance the bioavailability of poorly soluble drugs.

-

Nutraceuticals: As a source of essential fatty acids, these 1,3-DAGs can be incorporated into functional foods and dietary supplements.

-

Cosmetics: Their properties as surfactants make them valuable ingredients in various cosmetic formulations.[3]

Experimental Overview

The solvent-free synthesis of polyunsaturated 1,3-diacylglycerols is typically achieved through the direct esterification of glycerol with free fatty acids catalyzed by an immobilized 1,3-specific lipase (B570770). The reaction is generally carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.[4] Key parameters influencing the reaction include the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration.[5]

Chemical Reaction Pathway

The synthesis involves the esterification of the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol with two molecules of a polyunsaturated fatty acid, catalyzed by a 1,3-specific lipase.

Caption: Enzymatic esterification of glycerol and PUFAs.

Quantitative Data Summary

The following tables summarize the results from various studies on the solvent-free synthesis of 1,3-diacylglycerols.

Table 1: Synthesis of 1,3-Diacylglycerols with Various Fatty Acids

| Fatty Acid | Lipase | Temp. (°C) | Time (h) | Molar Ratio (FA:Glycerol) | Enzyme Load (wt%) | 1,3-DAG Content (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 50 | 3 | 2:1 | 5 | 80.3 | [3][6] |

| Caprylic Acid | Lipozyme | 25 | - | 2:1 | 4 | 84.6 | [4] |

| Capric Acid | Lipozyme | - | - | 2:1 | 4 | 84.4 | [4] |

| Linoleic Acid | Lipozyme | - | - | 2:1 | 4 | 74.3 | [4] |

| Eicosapentaenoic Acid | Lipozyme | - | - | 2:1 | 4 | 71.7 | [4] |

| Oleic Acid | Lipozyme | - | - | 2:1 | 4 | 61.1 | [4] |

Table 2: Optimized Synthesis of Polyunsaturated 1,3-DAGs from Echium plantagineum Seed Oil FFAs

| Lipase | Temp. (°C) | Time (h) | Molar Ratio (Glycerol:FFA) | Enzyme Load (wt%) | Total DAG (mol%) | 1,3-DAG (mol%) | 1,2-DAG (mol%) | Reference |

| Lipozyme® 435 | 60 | 4 | 1:3 | 2.0 | 88.7 | 68.0 | 20.7 | [5] |

Experimental Protocols

Protocol 1: General Solvent-Free Synthesis of Polyunsaturated 1,3-Diacylglycerols

This protocol is a generalized procedure based on common methodologies for the enzymatic esterification of glycerol and polyunsaturated fatty acids.[4][6]

Materials:

-

Glycerol (≥99% purity)

-

Polyunsaturated fatty acids (e.g., from Echium plantagineum seed oil, linoleic acid, oleic acid)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme® RM IM or Novozym® 435)

-

Reaction vessel (e.g., 50 mL pear-shaped flask)

-

Water bath or heating mantle with temperature control

-

Vacuum pump

-

Magnetic stirrer

Procedure:

-

To the reaction vessel, add glycerol and polyunsaturated fatty acids in the desired molar ratio (e.g., 1:2 glycerol to fatty acid).[6]

-

Add the immobilized lipase. The enzyme load is typically between 2-5 wt% of the total reactants.[5][6]

-

Place the vessel in a water bath or heating mantle and set the temperature (e.g., 50-60°C).[5][6]

-

Begin stirring the reaction mixture.

-

Apply a vacuum (e.g., 4 mm Hg) to the system to remove water produced during the reaction.[6]

-

Allow the reaction to proceed for the desired time (e.g., 3-4 hours), taking samples periodically for analysis.[5][6]

-

After the reaction is complete, stop the heating and stirring, and release the vacuum.

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.[6]

Protocol 2: Purification of Polyunsaturated 1,3-Diacylglycerols

The purification method depends on the physical state of the 1,3-DAGs.

For Solid 1,3-DAGs (Recrystallization): [6]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dry methanol) with gentle heating.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

For Liquid 1,3-DAGs (Column Chromatography): [6]

-

Prepare a short silica (B1680970) gel column.

-

Dissolve the crude product in a non-polar solvent mixture (e.g., n-hexane:diethyl ether, 1:1 v/v).[6]

-

Load the dissolved sample onto the silica gel column.

-

Elute the column with the same solvent mixture, collecting the fractions containing the 1,3-DAGs.

-

Combine the desired fractions and remove the solvent under reduced pressure.

For High Purity Products (Molecular Distillation): [7][8]

For products requiring higher purity, molecular distillation can be employed to remove residual free fatty acids, monoglycerides, and triglycerides. This technique is particularly useful for separating components with different volatilities under high vacuum and is often performed in multiple stages.[7]

Protocol 3: Analysis of 1,3-Diacylglycerols by HPLC

This protocol describes a normal-phase HPLC method for the separation and quantification of 1,3-diacylglycerols.[6]

Instrumentation and Conditions:

-

HPLC System: With a binary pump and a differential refractive index detector.[6]

-

Column: Normal phase silica column (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: n-hexane:2-propanol (15:1 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 35°C.[6]

-

Injection Volume: 20 µL.[6]

Procedure:

-

Prepare a standard solution of 1,3-diacylglycerol in the mobile phase.

-

Dissolve the sample in the mobile phase (e.g., 5 mg/mL).[6]

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the 1,3-diacylglycerol peak in the sample by comparing its retention time and peak area to that of the standard.

Protocol 4: Analysis of 1,3-Diacylglycerol Isomers by GC-FID

Gas chromatography is a common method for analyzing diacylglycerol isomers. Derivatization is typically required to increase the volatility of the analytes.[9][10]

Sample Preparation (Derivatization):

-

The hydroxyl groups of the diacylglycerols are typically converted to trimethylsilyl (B98337) (TMS) ethers before GC analysis.[10]

Instrumentation and Conditions:

-

GC System: With a flame ionization detector (FID).[9]

-

Column: Capillary column suitable for lipid analysis (e.g., SGE BP5, 30 m x 0.25 mm, 0.25 µm film).[9]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A suitable temperature gradient is used to separate the different lipid components.

-

Injector and Detector Temperature: Typically set higher than the column temperature.

Procedure:

-

Inject the derivatized sample into the GC.

-

Identify the peaks corresponding to the 1,2- and 1,3-diacylglycerol isomers based on their retention times, which can be confirmed using mass spectrometry (GC-MS).[9][10]

-

Quantify the isomers based on their peak areas.

Workflow and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of polyunsaturated 1,3-diacylglycerols.

Caption: Synthesis and purification workflow.

References

- 1. researchgate.net [researchgate.net]